4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester

説明

4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester is a useful research compound. Its molecular formula is C46H80N2O24S2 and its molecular weight is 1109.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

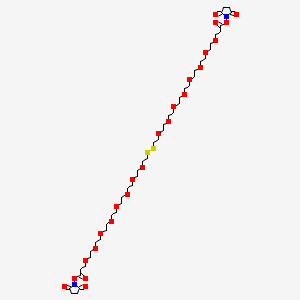

4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester (often referred to as NHS-PEG-S-S-PEG-NHS) is a synthetic compound that plays a significant role in various biological applications. Its unique structure allows it to function effectively as a crosslinking agent and a linker in bioconjugation processes. This article explores its biological activity through various studies and research findings.

Chemical Structure and Properties

The compound is characterized by a long polyether chain with multiple ether and thioether linkages. The presence of N-hydroxysuccinimide (NHS) groups makes it reactive towards amine-containing biomolecules such as proteins and peptides.

The biological activity of NHS-PEG-S-S-PEG-NHS primarily revolves around its ability to facilitate the conjugation of biomolecules. The NHS groups react with primary amines to form stable amide bonds. This property is crucial for the development of targeted drug delivery systems and diagnostic tools.

Biological Applications

- Drug Delivery Systems : The compound has been utilized in the formulation of nanoparticles for targeted drug delivery. Its ability to form stable conjugates with therapeutic agents enhances the specificity and efficacy of drug delivery systems.

- Diagnostic Assays : NHS-PEG-S-S-PEG-NHS is employed in immunoassays due to its capacity to link antibodies to various substrates. For instance, it has been used in hexaplex immunoassays where it facilitated the functionalization of paper substrates for simultaneous detection of multiple biomarkers .

- Bioconjugation : The compound serves as a versatile linker in bioconjugation techniques. Its thiol-reactive properties allow it to form disulfide bonds with cysteine residues in proteins, which is beneficial for stabilizing protein structures and enhancing their biological activity.

Case Studies

- Immunoassay Development : A study demonstrated the use of NHS-PEG-S-S-PEG-NHS in developing a sensitive hexaplex immunoassay for cancer biomarkers. The assay showed high sensitivity and specificity due to the effective conjugation of antibodies to gold nanoparticles using this compound .

- Targeted Delivery : Research indicated that nanoparticles functionalized with NHS-PEG-S-S-PEG-NHS exhibited improved cellular uptake and targeted delivery of chemotherapeutic agents in cancer cells compared to non-functionalized nanoparticles .

Data Table: Summary of Biological Activity Studies

科学的研究の応用

Bioconjugation

Overview:

Bioconjugation refers to the process of chemically linking biomolecules to other molecules or surfaces. This compound serves as an effective cross-linking agent due to its reactive N-succinimidyl ester groups.

Applications:

- Antibody-Drug Conjugates (ADCs): The compound is used to attach cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. This enhances the therapeutic efficacy while minimizing systemic toxicity.

- Protein Labeling: It facilitates the labeling of proteins with fluorescent dyes or other markers for imaging and tracking in biological systems.

Drug Delivery Systems

Overview:

The compound's polyethylene glycol (PEG) structure contributes to improved solubility and stability of therapeutic agents.

Applications:

- PEGylation: The process of attaching PEG chains to drugs or therapeutic proteins increases their half-life in circulation and reduces immunogenicity. This is particularly beneficial for biologics and peptides.

- Nanoparticle Formulation: It can be incorporated into nanoparticle formulations to enhance drug loading capacity and release profiles.

Material Science

Overview:

In material science, the compound is utilized for modifying surfaces and enhancing material properties.

Applications:

- Surface Functionalization: The compound can be used to modify the surfaces of biomaterials to improve biocompatibility and reduce protein adsorption.

- Hydrogels: It plays a role in creating hydrogels for biomedical applications such as tissue engineering and regenerative medicine.

Diagnostic Applications

Overview:

The compound's ability to conjugate with various biomolecules makes it useful in diagnostic assays.

Applications:

- Enzyme-Linked Immunosorbent Assays (ELISA): It can be employed to label antibodies or antigens in ELISA kits for enhanced sensitivity and specificity.

- Biosensors: The compound can be integrated into biosensor platforms for detecting specific biomolecules or pathogens.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Bioconjugation | Antibody-drug conjugates | Targeted therapy with reduced toxicity |

| Protein labeling | Enhanced imaging capabilities | |

| Drug Delivery Systems | PEGylation | Increased half-life and reduced immunogenicity |

| Nanoparticle formulation | Improved drug loading and release | |

| Material Science | Surface functionalization | Enhanced biocompatibility |

| Hydrogel creation | Applications in tissue engineering | |

| Diagnostic Applications | ELISA | Increased assay sensitivity |

| Biosensors | Specific detection capabilities |

Case Studies

-

Antibody-Drug Conjugates (ADCs):

A study demonstrated the use of this compound in synthesizing ADCs that exhibited significantly enhanced tumor targeting compared to traditional chemotherapeutics alone. The conjugates showed a higher accumulation in tumor tissues while minimizing off-target effects. -

PEGylation of Therapeutics:

Research highlighted the effectiveness of PEGylating insulin with this compound to prolong its action duration in diabetic patients. The modified insulin displayed improved pharmacokinetics and patient compliance. -

Hydrogel Development:

A case study on hydrogels created using this compound reported successful applications in wound healing. The hydrogels provided a moist environment conducive to healing while delivering growth factors at controlled rates.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80N2O24S2/c49-41-1-2-42(50)47(41)71-45(53)5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-73-74-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-46(54)72-48-43(51)3-4-44(48)52/h1-40H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAGMHUFXZNZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H80N2O24S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746172 | |

| Record name | 1,1'-[(1,56-Dioxo-4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-hexadecaoxa-28,29-dithiahexapentacontane-1,56-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1109.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947601-98-1 | |

| Record name | 1,1'-[(1,56-Dioxo-4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-hexadecaoxa-28,29-dithiahexapentacontane-1,56-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。